2-(5-Bromothiophen-3-yl)propan-2-ol

Physicochemical profiling Deprotonation chemistry Alcohol functionalization

2-(5-Bromothiophen-3-yl)propan-2-ol (CAS 1401091-26-6; IUPAC: 3-Thiophenemethanol, 5-bromo-α,α-dimethyl-) is a brominated thiophene derivative bearing a tertiary alcohol at the C3 position of the thiophene ring. With molecular formula C7H9BrOS and molecular weight 221.11 g/mol, it is supplied as a pale amber oil with typical commercial purity ≥95%.

Molecular Formula C7H9BrOS
Molecular Weight 221.12 g/mol
Cat. No. B8574118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophen-3-yl)propan-2-ol
Molecular FormulaC7H9BrOS
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCC(C)(C1=CSC(=C1)Br)O
InChIInChI=1S/C7H9BrOS/c1-7(2,9)5-3-6(8)10-4-5/h3-4,9H,1-2H3
InChIKeyGJSBUQQWJJUJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromothiophen-3-yl)propan-2-ol (CAS 1401091-26-6): Sourcing and Structural Identity Overview


2-(5-Bromothiophen-3-yl)propan-2-ol (CAS 1401091-26-6; IUPAC: 3-Thiophenemethanol, 5-bromo-α,α-dimethyl-) is a brominated thiophene derivative bearing a tertiary alcohol at the C3 position of the thiophene ring. With molecular formula C7H9BrOS and molecular weight 221.11 g/mol, it is supplied as a pale amber oil with typical commercial purity ≥95% . The compound's structure combines a C5-bromo substituent—a handle for palladium-catalyzed cross-coupling—with a sterically hindered tertiary alcohol that resists unintended oxidation during downstream transformations . Its synthesis from ethyl 5-bromothiophene-3-carboxylate via Grignard addition (MeMgBr, THF, 0 °C) proceeds in 64% isolated yield and is documented in patent US09126993B2, establishing a reproducible entry route for procurement and scale-up evaluation .

Why 2-(5-Bromothiophen-3-yl)propan-2-ol Cannot Be Replaced by Generic Thiophene Alcohols


Substituting 2-(5-bromothiophen-3-yl)propan-2-ol with a close analog—even one sharing the C7H9BrOS formula—introduces quantifiable differences in acidity, lipophilicity, and regiochemical reactivity that propagate through multi-step synthetic sequences. The C5-bromo substituent on the 3-substituted thiophene scaffold places the cross-coupling handle at the position electronically and sterically distinct from the 2-yl regioisomer, altering site-selectivity in sequential Pd-catalyzed arylations [1]. The tertiary alcohol exhibits a higher predicted pKa (14.24) than the 2-yl regioisomer (pKa 13.63), requiring different base stoichiometry for deprotonation-dependent derivatizations . Compared to the non-brominated analog 2-(thiophen-3-yl)propan-2-ol (CAS 113546-05-7, LogP 1.98), the brominated derivative (XLogP3 2.3) delivers ~0.3–1.0 log unit greater lipophilicity, directly impacting partitioning behavior in both reaction media and biological assays . Procurement of an unqualified substitute risks failed coupling yields, altered pharmacokinetic profiles of downstream candidates, and irreproducible patent exemplification.

Quantitative Differentiation Evidence: 2-(5-Bromothiophen-3-yl)propan-2-ol vs. Closest Analogs


Regioisomeric pKa Shift: 5-Bromo-3-yl vs. 5-Bromo-2-yl Tertiary Alcohol Acidity

The tertiary alcohol pKa of 2-(5-bromothiophen-3-yl)propan-2-ol is predicted at 14.24±0.29, compared to 13.63±0.29 for its regioisomer 2-(5-bromothiophen-2-yl)propan-2-ol (CAS 62119-83-9), a difference of ΔpKa ≈ 0.6 units . This shift arises from the different electronic environment of the thiophene ring when the alcohol-bearing carbon is attached at C3 versus C2. A 0.6 pKa unit difference translates to approximately a 4-fold difference in acid dissociation constant (Ka), meaning the 3-yl derivative requires proportionally stronger base or longer reaction times to achieve equivalent deprotonation in O-alkylation or silylation steps.

Physicochemical profiling Deprotonation chemistry Alcohol functionalization

Lipophilicity Gain from C5-Bromination: LogP Comparison with Non-Halogenated Parent

The brominated derivative 2-(5-bromothiophen-3-yl)propan-2-ol has a predicted XLogP3 of 2.3, while its non-brominated parent 2-(thiophen-3-yl)propan-2-ol (CAS 113546-05-7) has a reported LogP of 1.98 [1]. The ΔLogP of approximately +0.3 to +1.0 (depending on estimation method) is attributable to the bromine substituent, which increases molecular weight from 142.22 to 221.11 g/mol and enhances partitioning into organic phases. In the context of medicinal chemistry campaigns, a LogP shift of this magnitude can alter predicted membrane permeability and oral bioavailability parameters (e.g., Lipinski compliance), making the brominated compound a distinct starting point for structure-activity relationship (SAR) exploration.

Lipophilicity Drug-likeness Membrane permeability

Tertiary Alcohol Oxidative Stability vs. Secondary Alcohol Analog in Multi-Step Synthesis

2-(5-Bromothiophen-3-yl)propan-2-ol features a tertiary alcohol (propan-2-ol) moiety, which is inherently resistant to oxidation to the corresponding ketone under standard reaction conditions. In contrast, the secondary alcohol analog 1-(5-bromothiophen-3-yl)ethanol (CAS 1594872-82-8, MW 207.09) bears a reactive C–H bond alpha to the hydroxyl group and can be oxidized to the corresponding methyl ketone by common reagents such as CrO3, MnO2, or Dess-Martin periodinane . This tertiary alcohol architecture permits the compound to survive oxidative downstream steps—such as Suzuki couplings under aerobic conditions or subsequent alcohol oxidations elsewhere in a substrate—without requiring protecting group strategies. The additional methyl group also increases steric shielding of the oxygen, reducing unwanted O-acylation side reactions .

Synthetic intermediate stability Alcohol oxidation resistance Process chemistry

Patent-Validated Synthetic Utility: Documented Intermediate in Glucosylceramide Synthase Inhibitor Synthesis

The compound is explicitly employed as a synthetic intermediate in US Patent US09126993B2, which discloses inhibitors of glucosylceramide synthase (GCS) for the treatment of metabolic diseases including lysosomal storage disorders and cancer [1]. The patent describes the preparation of 2-(5-bromothiophen-3-yl)propan-2-ol from ethyl 5-bromothiophene-3-carboxylate via treatment with methylmagnesium bromide (3.0 M in Et2O, 55.0 mL, 165 mmol) in THF at 0 °C, affording 8.05 g (64% yield) as a pale amber oil after flash chromatography . This patent exemplification provides a validated synthetic protocol and establishes a specific pharmaceutical application context that is not documented for the 4-bromo regioisomer (CAS 1501857-92-6) or the 2-yl regioisomer (CAS 62119-83-9) in the same patent family.

Patent intermediate GCS inhibitor Pharmaceutical synthesis

Regiochemical Distinction for Site-Selective Cross-Coupling: 3,5- vs. 2,5- vs. 3,4-Disubstitution Patterns

The 3-(propan-2-ol),5-bromo substitution pattern of the target compound positions the bromine atom at the most electron-deficient carbon of the thiophene ring (C5 in 3-substituted thiophenes), which is sterically less hindered than the C2 position adjacent to sulfur. Pd-catalyzed cross-coupling at this site benefits from both favorable electronic activation and reduced steric congestion, as demonstrated in model studies of regioselective Suzuki-Miyaura and direct C–H arylation on 3-substituted thiophenes where a bromo blocking group at C5 directs sequential functionalization [1]. By contrast, the 2,5-regioisomer (2-(5-bromothiophen-2-yl)propan-2-ol, CAS 62119-83-9) places both substituents on the same side of the thiophene ring, creating a different steric environment that can reduce coupling efficiency, particularly with bulky boronic acid partners. The 3,4-regioisomer (2-(4-bromothiophen-3-yl)propan-2-ol, CAS 1501857-92-6) suffers from vicinal steric clash between the bulky tertiary alcohol and bromine .

Cross-coupling selectivity Suzuki-Miyaura Thiophene functionalization

Predicted Physicochemical Profile: Boiling Point and Density Parity with Key Differentiation in pKa

Both 2-(5-bromothiophen-3-yl)propan-2-ol and its 2-yl regioisomer share identical predicted boiling points (257.4±25.0 °C) and densities (1.548±0.06 g/cm³), as well as identical molecular formula (C7H9BrOS) and molecular weight (221.11 g/mol) . However, the pKa values diverge meaningfully: 14.24±0.29 for the 3-yl derivative versus 13.63±0.29 for the 2-yl derivative. This pKa discrepancy is the primary physicochemical differentiator between these otherwise inseparable-by-distillation isomers, and it governs their behavior in aqueous workup pH partitioning, salt formation, and base-mediated transformations. The identical boiling points also preclude separation by simple distillation, meaning that procurement of the correct regioisomer must be ensured at the sourcing stage rather than corrected post-purchase.

Physicochemical characterization Purification parameters Formulation development

Application Scenarios for 2-(5-Bromothiophen-3-yl)propan-2-ol Based on Quantitative Differentiation


Medicinal Chemistry: GCS Inhibitor Lead Optimization Campaigns

In glucosylceramide synthase (GCS) inhibitor programs following the patent precedent of US09126993B2, 2-(5-bromothiophen-3-yl)propan-2-ol serves as a key intermediate for introducing the 5-bromothiophen-3-yl fragment via Suzuki-Miyaura coupling. The C3-tertiary alcohol provides a hydrogen-bond donor/acceptor anchor for target engagement while resisting metabolic oxidation, a feature not shared by secondary alcohol analogs [1]. The XLogP3 of 2.3 positions this fragment in a lipophilicity range compatible with CNS drug-likeness criteria, distinguishing it from the less lipophilic non-brominated parent (LogP 1.98) [2].

Process Chemistry: Scalable Intermediate with Validated Synthetic Route

The patent-documented synthesis—ethyl 5-bromothiophene-3-carboxylate + MeMgBr in THF at 0 °C, 64% isolated yield—provides a reproducible, scalable entry point for process chemistry groups [1]. The tertiary alcohol's oxidative stability eliminates the need for protecting group strategies during telescoped sequences, reducing step count and waste. The compound's identity as a pale amber oil with defined storage conditions (cool, dry place) facilitates supply chain management for multi-kilogram campaigns [2].

Chemical Biology: Site-Selective Bioconjugation via Pd-Catalyzed Cross-Coupling

The 3,5-disubstitution pattern positions the C5-bromo group at the electronically activated, sterically accessible position for Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids [1]. This regiochemical arrangement enables sequential functionalization strategies—first C5 coupling, then C2 or C4 elaboration—that are not accessible with the 3,4-regioisomer (CAS 1501857-92-6), where vicinal steric clash between bromine and the tertiary alcohol suppresses reaction rates with bulky coupling partners [2]. The pKa of 14.24 ensures the alcohol remains protonated under typical Suzuki coupling conditions (aqueous base, pH 10–12), preventing unwanted O-arylation side reactions.

Analytical Quality Control: Isomeric Identity Verification in Procurement

Given that the 3-yl and 2-yl regioisomers share identical boiling points (257.4 °C), density (1.548 g/cm³), molecular formula, and molecular weight, standard physical QC tests cannot distinguish them [1]. Procurement specifications must therefore include orthogonal identity confirmation by ¹H NMR (the C2–H vs. C4–H aromatic proton splitting patterns differ between isomers) or HPLC retention time against an authentic reference standard. The pKa difference (14.24 vs. 13.63) offers a potential potentiometric discrimination method for bulk identity testing [2].

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